molecular formula C19H23NO3 B5211861 4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide

4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide

Cat. No. B5211861
M. Wt: 313.4 g/mol
InChI Key: SURFBHJSULCRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide, also known as GW501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic disorders such as obesity and diabetes. However, it has gained popularity in the fitness industry as a performance-enhancing drug due to its ability to increase endurance and stamina.

Mechanism of Action

4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway, which plays a key role in regulating lipid metabolism and energy homeostasis. Activation of this pathway leads to increased fatty acid oxidation and glucose uptake, resulting in improved energy metabolism and reduced adiposity.
Biochemical and Physiological Effects:
4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and reduced inflammation. Additionally, it has been shown to increase endurance and stamina in athletes, making it a popular performance-enhancing drug.

Advantages and Limitations for Lab Experiments

4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide has several advantages for use in lab experiments, including its ability to improve lipid metabolism and reduce inflammation. However, it also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on 4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide, including its potential therapeutic applications in the treatment of metabolic disorders and its use as a performance-enhancing drug. Additionally, further research is needed to better understand its mechanism of action and potential side effects.

Synthesis Methods

4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide is synthesized through a multistep process that involves the reaction of 4-methoxyphenol with ethyl bromide to form 4-ethoxyphenol. This is followed by a series of reactions that result in the formation of the final product, 4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide.

Scientific Research Applications

4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. Additionally, 4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide has been shown to increase endurance and stamina in athletes, making it a popular performance-enhancing drug.

properties

IUPAC Name

4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-15(16-7-4-3-5-8-16)20-19(21)9-6-14-23-18-12-10-17(22-2)11-13-18/h3-5,7-8,10-13,15H,6,9,14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURFBHJSULCRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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